3-(2-Chlorophenyl)but-2-enoic acid
Overview
Description
3-(2-Chlorophenyl)but-2-enoic acid is an organic compound with the molecular formula C10H9ClO2 It is characterized by the presence of a chlorophenyl group attached to a butenoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that 3-(2-chlorophenyl)but-2-enoic acid may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-(2-Chlorophenyl)but-2-enoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and availability in biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in this pathway, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. This distribution pattern is crucial for determining the compound’s biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular processes. The localization of this compound within these organelles can impact its activity and function, including its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)but-2-enoic acid typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then decarboxylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)but-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.
3-(2-Fluorophenyl)but-2-enoic acid: Contains a fluorine atom in place of chlorine.
3-(2-Methylphenyl)but-2-enoic acid: Features a methyl group instead of chlorine.
Uniqueness
3-(2-Chlorophenyl)but-2-enoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy in certain applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYCDNZCWADMHD-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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